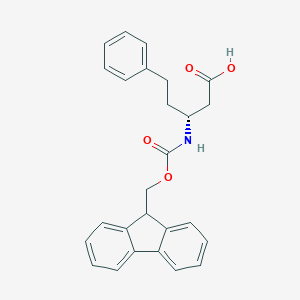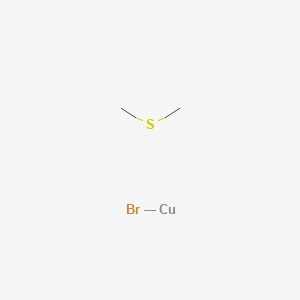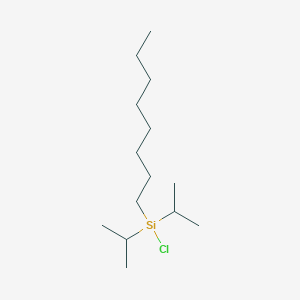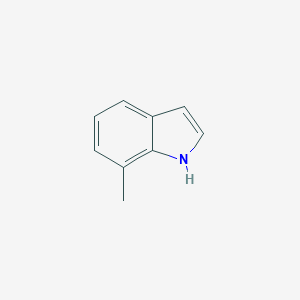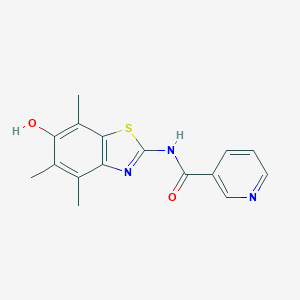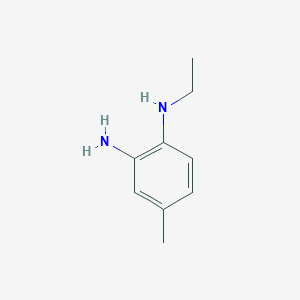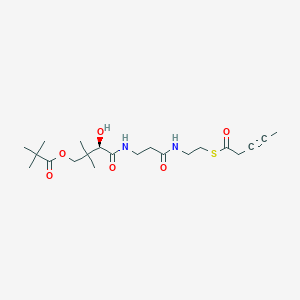
3-Pentynoyl-S-pantetheine-11-pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentynoyl-S-pantetheine-11-pivalate, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. PPA belongs to a class of compounds known as acyl carrier protein (ACP) mimetics, which have been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis.
Wirkmechanismus
The mechanism of action of 3-Pentynoyl-S-pantetheine-11-pivalate involves its binding to ACP, which is a small protein that plays a critical role in the biosynthesis of fatty acids and polyketides. 3-Pentynoyl-S-pantetheine-11-pivalate binds to ACP in a manner similar to the natural substrate, acyl-CoA, and modulates the activity of various enzymes involved in this process.
Biochemische Und Physiologische Effekte
3-Pentynoyl-S-pantetheine-11-pivalate has been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis, including acyl-ACP synthetase and β-ketoacyl-ACP synthase. 3-Pentynoyl-S-pantetheine-11-pivalate has also been shown to inhibit the activity of FabI, which is a key enzyme involved in the biosynthesis of bacterial fatty acids. In addition, 3-Pentynoyl-S-pantetheine-11-pivalate has been shown to have anti-inflammatory effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Pentynoyl-S-pantetheine-11-pivalate is its ability to modulate the activity of various enzymes involved in fatty acid biosynthesis, which makes it a valuable tool for studying this process. However, one of the main limitations of 3-Pentynoyl-S-pantetheine-11-pivalate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Pentynoyl-S-pantetheine-11-pivalate. One of the main directions is the development of more potent and selective ACP mimetics that can be used to study the role of ACP in various biochemical processes. Another direction is the use of 3-Pentynoyl-S-pantetheine-11-pivalate in the development of novel therapeutics for various diseases, including cancer and bacterial infections. Finally, the development of new synthetic methods for the preparation of 3-Pentynoyl-S-pantetheine-11-pivalate and related compounds will be important for the continued study of these compounds.
Synthesemethoden
3-Pentynoyl-S-pantetheine-11-pivalate can be synthesized using a multi-step process involving the condensation of pantetheine and pivalic acid followed by acylation with 3-pentynoyl chloride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
3-Pentynoyl-S-pantetheine-11-pivalate has been used as a tool compound in various biochemical and physiological studies. One of the main applications of 3-Pentynoyl-S-pantetheine-11-pivalate is in the study of fatty acid biosynthesis, where it has been shown to modulate the activity of various enzymes involved in this process. 3-Pentynoyl-S-pantetheine-11-pivalate has also been used to study the role of ACP in the biosynthesis of polyketides, which are important natural products with various pharmaceutical applications.
Eigenschaften
CAS-Nummer |
119072-37-6 |
|---|---|
Produktname |
3-Pentynoyl-S-pantetheine-11-pivalate |
Molekularformel |
C21H34N2O6S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-pent-3-ynoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N2O6S/c1-7-8-9-16(25)30-13-12-22-15(24)10-11-23-18(27)17(26)21(5,6)14-29-19(28)20(2,3)4/h17,26H,9-14H2,1-6H3,(H,22,24)(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
QIPZFAJEWGKKJV-KRWDZBQOSA-N |
Isomerische SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O |
SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Kanonische SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Andere CAS-Nummern |
119072-37-6 |
Synonyme |
3-pentynoyl-S-pantetheine-11-pivalate 3-pentynoyl-SPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



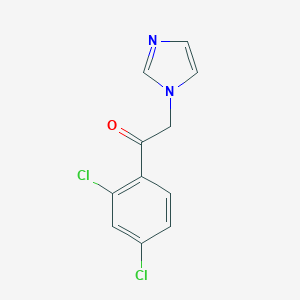
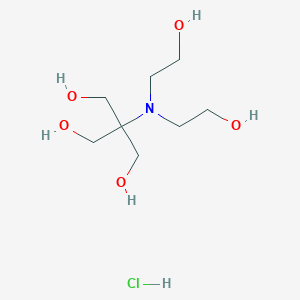
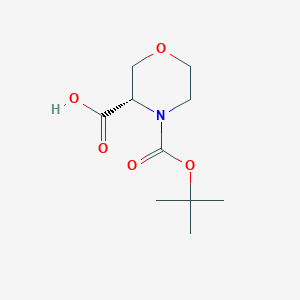
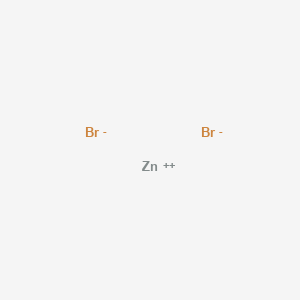
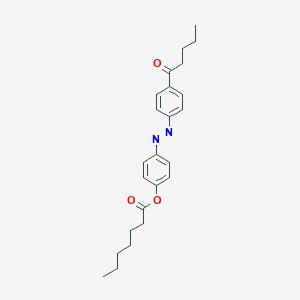
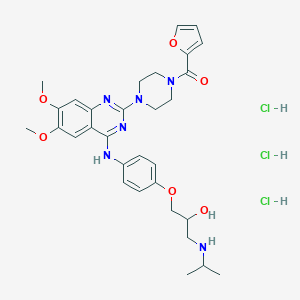
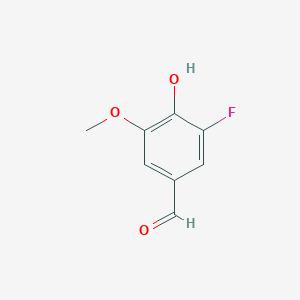
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
